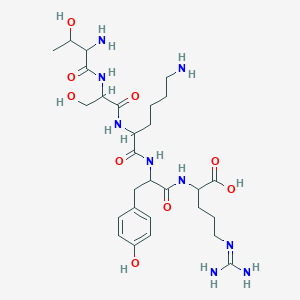
4-(Trimethoxysilyl)butan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trimethoxysilyl)butan-1-ol ist eine organische Siliziumverbindung mit der Summenformel C7H18O4Si. Es handelt sich um eine farblose Flüssigkeit, die in organischen Lösungsmitteln und Wasser löslich ist. Diese Verbindung wird aufgrund ihrer einzigartigen chemischen Eigenschaften, insbesondere ihrer Fähigkeit, starke Bindungen sowohl mit organischen als auch mit anorganischen Materialien zu bilden, in verschiedenen industriellen und wissenschaftlichen Anwendungen eingesetzt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
4-(Trimethoxysilyl)butan-1-ol kann durch verschiedene Verfahren synthetisiert werden. Ein übliches Verfahren beinhaltet die Reaktion von 4-Chlorbutan-1-ol mit Trimethoxysilan in Gegenwart einer Base wie Natriumhydrid. Die Reaktion erfolgt typischerweise unter wasserfreien Bedingungen und bei erhöhten Temperaturen, um eine vollständige Umsetzung zu gewährleisten .
Industrielle Produktionsverfahren
In industriellen Umgebungen beinhaltet die Produktion von this compound häufig die Verwendung von kontinuierlichen Fließreaktoren, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu verbessern. Der Prozess kann Schritte wie Destillation und Reinigung umfassen, um das gewünschte Produkt mit hoher Reinheit zu erhalten .
Chemische Reaktionsanalyse
Reaktionstypen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die primäre Alkoholgruppe kann oxidiert werden, um das entsprechende Aldehyd oder die entsprechende Carbonsäure zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um den entsprechenden Alkan zu bilden.
Substitution: Die Trimethoxysilylgruppe kann nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Reduktion: Lithiumaluminiumhydrid (LiAlH4) wird oft als Reduktionsmittel verwendet.
Substitution: Nucleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.
Hauptsächlich gebildete Produkte
Oxidation: 4-(Trimethoxysilyl)butanal oder 4-(Trimethoxysilyl)butansäure.
Reduktion: 4-(Trimethoxysilyl)butan.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet die Bildung starker kovalenter Bindungen mit sowohl organischen als auch anorganischen Substraten. Die Trimethoxysilylgruppe kann hydrolysiert werden, um Silanolgruppen zu bilden, die dann mit anderen Silanolgruppen kondensieren oder mit Hydroxylgruppen auf Oberflächen reagieren können, um stabile Siloxanbindungen zu bilden. Diese Eigenschaft macht es zu einem effektiven Kupplungsmittel und Oberflächenmodifikator .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Trimethoxysilyl)butan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethoxysilyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(Trimethoxysilyl)butanal or 4-(Trimethoxysilyl)butanoic acid.
Reduction: 4-(Trimethoxysilyl)butane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Trimethoxysilyl)butan-1-OL has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Trimethoxysilyl)butan-1-OL involves the formation of strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces to form stable siloxane bonds. This property makes it an effective coupling agent and surface modifier .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(Trimethoxysilyl)propylmethacrylat
- 1,6-Bis(trimethoxysilyl)hexan
- 1,4-Bis(triethoxysilyl)benzol
Einzigartigkeit
4-(Trimethoxysilyl)butan-1-ol ist aufgrund seiner spezifischen molekularen Struktur einzigartig, die ein Gleichgewicht zwischen hydrophoben und hydrophilen Eigenschaften bietet. Dadurch kann es effektiv mit einer Vielzahl von Materialien interagieren, was es für verschiedene Anwendungen vielseitig einsetzbar macht. Seine Fähigkeit, starke Siloxanbindungen zu bilden, unterscheidet es auch von anderen ähnlichen Verbindungen .
Eigenschaften
CAS-Nummer |
177072-52-5 |
|---|---|
Molekularformel |
C7H18O4Si |
Molekulargewicht |
194.30 g/mol |
IUPAC-Name |
4-trimethoxysilylbutan-1-ol |
InChI |
InChI=1S/C7H18O4Si/c1-9-12(10-2,11-3)7-5-4-6-8/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
PIDYPPNNYNADRY-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCCO)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12107497.png)

![N-[1-(Pyridin-3-yl)ethyl]thian-4-amine](/img/structure/B12107508.png)
![3,5-O-[(S)-phenylMethylene]-, gamma-lactone D-Xylonic acid](/img/structure/B12107512.png)
![(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester](/img/structure/B12107524.png)
![4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12107535.png)
![Methyl 3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B12107539.png)
![Methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate](/img/structure/B12107540.png)
![2-(2-acetamidopropanoylamino)-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane](/img/structure/B12107542.png)
